1-(3-Chlorobenzoyl)pyrrolidine
Description
Significance of the Pyrrolidine (B122466) Heterocyclic Scaffold in Chemical Synthesis and Fundamental Research
The pyrrolidine ring, also known as tetrahydropyrrole, is a saturated heterocycle that serves as a fundamental building block in a vast array of biologically active molecules, including natural products like alkaloids, vitamins, and hormones, as well as synthetic drugs. frontiersin.orgmdpi.comresearchgate.net Its prevalence in medicinal chemistry is not coincidental; the pyrrolidine nucleus is one of the most common non-aromatic nitrogen heterocycles found in drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netnih.gov
The significance of the pyrrolidine scaffold stems from several key features:
Structural Rigidity and Three-Dimensionality: Unlike its aromatic counterpart, pyrrole, the saturated nature of the pyrrolidine ring provides a non-planar, three-dimensional structure. This "pseudorotation" allows for a greater exploration of pharmacophore space, which is crucial for the specific binding of a molecule to its biological target. researchgate.netnih.gov Conformationally restricted bicyclic pyrrolidines are of particular interest as they can pre-organize a molecule in its bioactive conformation, often leading to higher activity and selectivity. acs.org
Stereochemical Complexity: The carbon atoms in the pyrrolidine ring can be chiral centers, leading to the existence of various stereoisomers. The spatial orientation of substituents on the ring can significantly influence the biological profile of a drug candidate due to different binding interactions with enantioselective proteins. researchgate.netnih.gov
Physicochemical Properties: The nitrogen atom within the pyrrolidine ring imparts basicity and hydrophilicity to the molecule, which can be fine-tuned through substitution. tandfonline.comtandfonline.com This modulation of physicochemical properties is critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates. nih.gov
Synthetic Accessibility: The pyrrolidine ring can be readily functionalized, particularly at the nitrogen atom, which is a privileged position for substitution in many FDA-approved drugs. nih.gov A common synthetic strategy involves the use of readily available chiral precursors like proline and 4-hydroxyproline (B1632879) to introduce the pyrrolidine fragment. mdpi.com
The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents with diverse biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties. tandfonline.comtandfonline.com
Relevance of Benzoyl Amide Functionality within Pyrrolidine-Based Compounds
The amide functional group is of paramount importance in biological systems and medicinal chemistry. nih.gov When a benzoyl group is attached to the nitrogen atom of a pyrrolidine ring, it forms a benzoyl amide linkage. This functionality plays a crucial role in the molecular design and biological activity of many compounds.
Key aspects of the benzoyl amide functionality include:
Hydrogen Bonding: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), enabling it to form strong and directional hydrogen bonds with biological targets such as enzymes and receptors. ajchem-a.com This interaction is fundamental to the mechanism of action of many drugs.
Structural Rigidity: The resonance between the nitrogen lone pair and the carbonyl group imparts a planar character to the amide bond, restricting its rotation. nih.gov This rigidity can help to lock the molecule into a specific conformation required for biological activity.
Modulation of Properties: The benzoyl group itself can be substituted with various chemical moieties. These substitutions can influence the electronic properties, lipophilicity, and steric profile of the entire molecule, allowing for the fine-tuning of its pharmacological properties. For instance, the introduction of a chloro substituent on the benzoyl ring, as in 1-(3-chlorobenzoyl)pyrrolidine, can significantly alter the compound's activity.
Bioisosterism: The amide bond is a common target for bioisosteric replacement, where it is substituted with other functional groups to improve properties like metabolic stability or to explore new chemical space. nih.gov However, the inherent properties of the amide bond itself are often critical for the desired biological effect.
The combination of a pyrrolidine ring and a benzoyl amide functionality has been explored in the development of various therapeutic agents, including inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.gov
Overview of this compound: Core Research Focus and Scope
This compound is a specific chemical compound that incorporates both the pyrrolidine scaffold and a substituted benzoyl amide group. Its chemical structure consists of a pyrrolidine ring where the nitrogen atom is acylated with a 3-chlorobenzoyl group.
While extensive research on the broader classes of pyrrolidines and benzoyl amides is prevalent, the specific academic research focus on this compound appears to be more specialized. It is often studied as part of larger libraries of compounds in the context of drug discovery and development. The core research focus on this compound and its analogs generally falls into the following areas:
Synthetic Methodology: The synthesis of this compound and related structures is a key area of investigation. This often involves the coupling of pyrrolidine with 3-chlorobenzoyl chloride or 3-chlorobenzoic acid using appropriate coupling agents. acs.org
Structure-Activity Relationship (SAR) Studies: This compound is frequently included in SAR studies to understand how the 3-chloro substitution on the benzoyl ring influences biological activity compared to other substitution patterns (e.g., 2-chloro, 4-chloro) or unsubstituted analogs. beilstein-journals.org These studies are crucial for optimizing lead compounds in drug discovery programs.
Exploration of Biological Activities: Research involving this compound aims to identify and characterize its potential therapeutic effects. Given the broad biological activities of both pyrrolidines and benzoyl amides, this compound could be investigated for a variety of applications, such as an intermediate in the synthesis of more complex biologically active molecules. acs.orgbldpharm.com
The study of this compound serves as a valuable case study for understanding the interplay between the pyrrolidine scaffold and the benzoyl amide functionality in influencing the chemical and biological properties of a molecule.
Structure
3D Structure
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
(3-chlorophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H12ClNO/c12-10-5-3-4-9(8-10)11(14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 |
InChI Key |
UALNNNIKSZWNLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Chlorobenzoyl Pyrrolidine and Its Derivatives
Direct Amidation and Acylation Routes
Direct amidation represents the most straightforward approach to synthesizing 1-(3-chlorobenzoyl)pyrrolidine. This method involves the formation of an amide bond between the pyrrolidine (B122466) nitrogen and the carbonyl carbon of a 3-chlorobenzoyl moiety.
Reaction of Pyrrolidine with 3-Chlorobenzoyl Chloride and Analogous Halides
The synthesis of this compound can be achieved via the reaction of pyrrolidine with 3-chlorobenzoyl chloride. chemicalbook.com This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The departure of the chloride leaving group, facilitated by a base to neutralize the resulting hydrochloric acid, yields the stable amide product. This direct acylation is a widely used and efficient method for forming such amide bonds. nih.gov
The general reaction is as follows: Pyrrolidine + 3-Chlorobenzoyl Chloride → this compound + HCl
Optimization of Reaction Conditions and Solvent Systems
The efficiency of the amidation reaction is influenced by several factors, including the choice of solvent, base, and reaction temperature. The reaction typically proceeds under mild conditions in the presence of a base. researchgate.net Solvents for this type of acylation are often aprotic, such as dichloromethane (DCM) or acetonitrile (B52724) (MeCN), to avoid reaction with the acid chloride. nih.gov The choice of base is critical for scavenging the HCl byproduct; common choices include tertiary amines like triethylamine or pyridine. Optimization involves balancing reaction rate and minimizing side reactions. For instance, running the reaction at a reduced temperature can help control the exothermic nature of the acylation and improve selectivity.
Below is a table illustrating how reaction conditions can be varied for a representative amidation reaction.
| Entry | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 0 to 25 | 2 h | High |
| 2 | Pyridine | Tetrahydrofuran | 25 | 3 h | Moderate |
| 3 | K₂CO₃ | Acetonitrile | 50 | 5 h | Good |
| 4 | None | Toluene | 80 | 12 h | Low |
This table is a representative example based on general amidation principles; specific yields for this compound may vary.
Considerations for Stereoselective Synthesis
While this compound itself is an achiral molecule, the synthesis of its derivatives often requires control of stereochemistry. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and many bioactive derivatives possess specific stereoisomers. rsc.orgresearchgate.net Stereoselective synthesis can be achieved by employing chiral starting materials, such as (S)-proline or (R)-proline, which are natural and readily available chiral precursors. nih.gov Alternatively, asymmetric catalysis can be used to introduce chirality during the formation of the pyrrolidine ring or its functionalization. nih.gov For instance, catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for accessing enantiomerically enriched pyrrolidine derivatives. rsc.org
Multicomponent Reactions for Pyrrolidine-Fused Systems
Multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules, such as pyrrolidine-fused systems, in a single step. tandfonline.comnih.gov These reactions are atom-economical and can rapidly generate molecular diversity. researchgate.net
1,3-Dipolar Cycloaddition Reactions Involving Azomethine Ylides for Pyrrolidine Ring Formation
One of the most powerful methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile. acs.orgresearchgate.net Azomethine ylides, which are 1,3-dipoles, are typically generated in situ from the condensation of an α-amino acid (like proline or glycine) with an aldehyde or ketone. nih.govacs.org These reactive intermediates then undergo a cycloaddition with an alkene (the dipolarophile) to form a highly substituted pyrrolidine ring. acs.org This reaction is highly regio- and stereoselective, allowing for the creation of up to four new stereocenters in a single operation. acs.orgresearchgate.net This strategy is widely used for the synthesis of complex spiro-pyrrolidine systems, which are valuable in drug discovery. researchgate.net
| Reactant 1 (Aldehyde/Ketone) | Reactant 2 (Amino Acid) | Reactant 3 (Dipolarophile) | Conditions | Resulting System | Reference |
| Isatin (B1672199) | N-methylglycine | (E)-acrylonitriles | Ethanol, reflux | Spirooxindole-pyrrolidine | acs.org |
| Benzaldehyde | Sarcosine | Methyl acrylate | AgOAc/DBU, Toluene | Trisubstituted Pyrrolidine | rsc.org |
| 2H-chromene-3-carbaldehyde | L-proline | Isatin | Ethanol, microwave | Spiro[chromeno[3,4-a]pyrrolizine] | researchgate.net |
Application of Ionic Liquids and Other Green Chemistry Approaches in Synthesis
In recent years, there has been a significant focus on developing more environmentally friendly synthetic methods. Ionic liquids (ILs) have emerged as "green" solvents and catalysts for organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. chemijournal.comresearchgate.net Pyrrolidinium-based ionic liquids, in particular, have been used as reaction media for various organic transformations. alfa-chemistry.comrsc.org In the context of pyrrolidine synthesis, ionic liquids can enhance reaction rates and selectivity in reactions like the Diels-Alder or cycloaddition reactions. alfa-chemistry.com Their use aligns with the principles of green chemistry by reducing the reliance on volatile organic compounds (VOCs). chemijournal.com The synergistic combination of ionic liquids with other green techniques, such as microwave irradiation, can further accelerate reaction times and improve yields, offering a powerful and eco-friendly platform for synthesizing heterocyclic compounds. researchgate.net
Catalytic Enhancements in Cycloaddition Processes (e.g., Graphene Oxide Catalysis)
The synthesis of pyrrolidine rings, the core of this compound, is often achieved through [3+2] cycloaddition reactions involving azomethine ylides. Recent advancements in catalysis have sought to improve the efficiency and environmental friendliness of these transformations. Graphene oxide (GO) has emerged as a promising heterogeneous catalyst in such reactions.
Graphene oxide facilitates the 1,3-dipolar cycloaddition by providing an acidic surface that can promote the in-situ generation of azomethine ylides. These reactive intermediates then readily undergo cycloaddition with dipolarophiles. The use of GO as a catalyst offers several advantages, including high yields, mild reaction conditions, and the potential for catalyst recycling. For instance, in the synthesis of complex spiro-pyrrolidine oxindoles, GO has been shown to be highly effective. The sheet-like structure of GO can also influence the stereochemical outcome of the reaction, potentially leading to a single diastereomer by directing the approach of the dipolarophile to the azomethine ylide.
Derivatization Strategies of the this compound Core
Once the this compound scaffold is obtained, it can be further modified to generate a library of related compounds. These modifications can be targeted at either the pyrrolidine ring or the chlorobenzoyl moiety, or can involve the construction of more complex fused or spirocyclic systems.
Modifications on the Pyrrolidine Ring (e.g., Pyrrolidine-2-carboxylic acid derivatives, Pyrrolidine-2,5-diones)
Pyrrolidine-2-carboxylic acid derivatives: The introduction of a carboxylic acid group at the 2-position of the pyrrolidine ring transforms the parent compound into an N-aroyl amino acid derivative. The synthesis of N-(3-chlorobenzoyl)proline, a representative of this class, can be achieved by the acylation of L-proline with 3-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, to neutralize the hydrogen chloride byproduct. The resulting N-acylated proline derivative can be isolated after acidification of the reaction mixture.
Pyrrolidine-2,5-diones (Succinimides): Pyrrolidine-2,5-diones, also known as succinimides, represent another important class of derivatives. The synthesis of N-substituted succinimides can be accomplished through the reaction of succinic anhydride with a primary amine, followed by cyclodehydration. While a direct conversion from this compound is not a standard route, the analogous N-(3-chlorophenyl)succinimide can be synthesized from 3-chloroaniline and succinic anhydride. Another approach involves the reaction of maleic anhydride with an aromatic amine to form a (Z)-4-oxo-4-(arylamino)but-2-enoic acid intermediate, which can then be cyclized using an agent like thionyl chloride to yield the corresponding pyrrolidine-2,5-dione. researchgate.net
| Derivative Class | General Synthetic Approach | Key Reagents |
| Pyrrolidine-2-carboxylic acids | Acylation of proline | Proline, Aroyl chloride, Base |
| Pyrrolidine-2,5-diones | Reaction of an amine with succinic anhydride followed by cyclization | Amine, Succinic anhydride, Dehydrating agent |
Modifications on the Chlorobenzoyl Moiety (e.g., Isomeric and Substituted Chlorobenzoyl Derivatives)
Modifications to the chlorobenzoyl portion of this compound allow for the exploration of structure-activity relationships related to the substitution pattern on the aromatic ring. This can be achieved by starting with different isomers or substituted benzoyl chlorides in the initial acylation of pyrrolidine. For example, using 2-chlorobenzoyl chloride or 4-chlorobenzoyl chloride would yield the corresponding isomeric products, 1-(2-chlorobenzoyl)pyrrolidine and 1-(4-chlorobenzoyl)pyrrolidine, respectively. Similarly, employing benzoyl chlorides with additional or different substituents (e.g., methyl, methoxy, nitro groups) would lead to a diverse range of N-aroylpyrrolidine derivatives. The synthesis generally proceeds via the Schotten-Baumann reaction, where the amine (pyrrolidine) is treated with the acid chloride in the presence of a base.
Formation of Spiro-Systems Incorporating the Pyrrolidine Unit (e.g., Spirooxindole-pyrrolidine derivatives)
Spirooxindole-pyrrolidine derivatives are a prominent class of heterocyclic compounds with significant biological and pharmaceutical interest. Their synthesis is often achieved through a multicomponent 1,3-dipolar cycloaddition reaction. In this approach, an azomethine ylide is generated in situ from the condensation of an isatin (or a substituted isatin) and an amino acid, such as sarcosine or proline. This ylide then reacts with a dipolarophile to form the spiro-pyrrolidine ring system.
While direct use of this compound in this reaction is not typical, the synthesis of spirooxindoles with a benzoyl group on the pyrrolidine ring has been reported. For instance, a series of 3′-benzoyl-spiro[indoline-3,2′-pyrrolidin]-2-one derivatives were synthesized by reacting dipolarophiles with isatin and sarcosine. nih.gov This demonstrates the feasibility of incorporating a benzoyl moiety within this complex scaffold. The reaction proceeds with high regio- and stereoselectivity, leading to the formation of complex polycyclic structures in a single step.
| Spiro System | Synthetic Method | Key Components |
| Spirooxindole-pyrrolidine | 1,3-Dipolar Cycloaddition | Isatin, Amino Acid (e.g., sarcosine), Dipolarophile |
Incorporation into Thiourea (B124793) and Thiosemicarbazone Structures
Thiourea Derivatives: Thiourea moieties can be incorporated into the this compound framework through the reaction of a suitable amine precursor with an isothiocyanate. A common strategy involves the reaction of an aroyl isothiocyanate with an amine. Aroyl isothiocyanates can be generated in situ from the corresponding aroyl chloride and a thiocyanate salt. These reactive intermediates then readily couple with primary or secondary amines to form N-aroylthiourea derivatives. For example, novel 5,5-diphenylpyrrolidine N-aroylthiourea derivatives have been synthesized through the coupling of a pyrrolidine precursor with aroyl isothiocyanates. researchgate.net
Thiosemicarbazone Structures: Thiosemicarbazones are typically formed by the condensation of a thiosemicarbazide with an aldehyde or ketone. To incorporate this functionality into a derivative of this compound, a multi-step sequence is generally required. For instance, a pyrrolidine-containing aldehyde can be synthesized and then reacted with a thiosemicarbazide. An example of this approach is the synthesis of 4-pyrrolidine-based thiosemicarbazones, which involved the initial reaction of pyrrolidine with 4-fluorobenzaldehyde to produce 4-(pyrrolidin-1-yl)benzaldehyde. nih.gov This aldehyde was then condensed with various thiosemicarbazides to yield the final thiosemicarbazone products. nih.gov
| Derivative | General Formation | Key Reaction |
| Thiourea | Reaction of an amine with an isothiocyanate | Nucleophilic addition |
| Thiosemicarbazone | Condensation of an aldehyde/ketone with a thiosemicarbazide | Imine formation |
Microwave-Assisted Synthetic Approaches
Microwave irradiation has become a valuable tool in organic synthesis for its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The synthesis of pyrrolidine derivatives has also benefited from this technology.
Microwave-assisted N-alkylation has been successfully employed in the synthesis of pyrrolidine-fused chlorin derivatives, demonstrating the utility of this method for forming C-N bonds involving the pyrrolidine nitrogen. benthamdirect.com For instance, the reaction of a pyrrolidine-fused chlorin with alkyl halides under microwave irradiation at 75 °C in DMF was completed in as little as 5 minutes, affording good yields of the N-alkylated products. benthamdirect.com Similarly, the synthesis of various N-substituted pyrrolidine analogues has been efficiently achieved through microwave-assisted amination of dimesylate precursors. nih.gov This approach significantly reduces reaction times from hours to minutes and improves product yields. nih.gov Microwave irradiation has also been utilized in the multicomponent synthesis of spiro pyrrolidine derivatives, showcasing its broad applicability in constructing complex heterocyclic systems. mdpi.com
Pyrrolidine-Based Compounds as Chemical Intermediates and Building Blocks
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in organic synthesis and medicinal chemistry. nih.govtandfonline.com Its prevalence in numerous natural alkaloids, such as nicotine and hygrine, and its role as a core structure in many synthetic drugs underscore its significance. nih.govwikipedia.org Compounds bearing the pyrrolidine scaffold serve as crucial intermediates and versatile building blocks for the synthesis of more complex and biologically active molecules. nih.gov
The utility of pyrrolidine as a building block stems from several key features:
Structural Scaffolding: The pyrrolidine nucleus provides a stable, three-dimensional framework that allows for the efficient exploration of chemical space. nih.gov
Chirality: The presence of stereogenic carbon atoms in substituted pyrrolidines makes them valuable chiral precursors. L-proline and its derivatives, for example, are frequently employed as starting materials to produce optically pure compounds. nih.govnih.govmdpi.com
Functionalization: The nitrogen atom and the carbon atoms of the ring can be readily functionalized, allowing for the introduction of diverse substituents and the construction of complex molecular architectures. researchgate.net
Pyrrolidine derivatives are employed in a wide array of synthetic transformations. One of the most common methods for synthesizing the pyrrolidine ring itself is through 1,3-dipolar cycloaddition reactions between an azomethine ylide and a dipolarophile. nih.gov This approach is highly effective for creating substituted pyrrolidines. tandfonline.com Furthermore, pre-existing pyrrolidine rings, often derived from proline, can be extensively modified. nih.gov For example, the synthesis of the antiviral drug Daclatasvir and the hepatitis C drug Grazoprevir utilizes pyrrolidine derivatives as key intermediates. mdpi.com
The formation of enamines from the reaction of pyrrolidine with ketones or aldehydes is another classic application, famously used in the Stork enamine alkylation to form new carbon-carbon bonds. chemistry-online.com This reactivity highlights pyrrolidine's role in activating carbonyl compounds for nucleophilic addition.
Modern synthetic methods continue to expand the utility of pyrrolidines. Photo-promoted ring contraction of pyridines can afford complex pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile building blocks for further transformations. nih.gov Spirocyclic pyrrolidines, which are important in medicinal chemistry, can be synthesized via [3+2]-cycloaddition reactions and are key intermediates in the synthesis of antibacterial drugs like Sitafloxacin. researchgate.net
| Application Area | Description | Example Compound/Reaction | Significance |
|---|---|---|---|
| Chiral Synthesis | Use of chiral pyrrolidine precursors like L-proline and 4-hydroxyproline (B1632879) to synthesize enantiomerically pure drugs. nih.govmdpi.com | Synthesis of Avanafil, starting from (S)-prolinol. nih.gov | Ensures the production of optically pure final products with desired biological activity. mdpi.com |
| Natural Product & Drug Synthesis | The pyrrolidine ring is a common structural motif introduced into complex molecules. nih.gov | Intermediates in the synthesis of Grazoprevir and Rocuronium bromide. mdpi.com | Provides a core scaffold found in many pharmacologically important agents. nih.gov |
| Cycloaddition Reactions | Used to construct the pyrrolidine ring itself, often leading to polysubstituted products in a single step. nih.govtandfonline.com | [3+2] cycloaddition of azomethine ylides to form spirooxindole pyrrolidines. tandfonline.com | Efficiently builds molecular complexity and allows for the creation of diverse chemical libraries. |
| Enamine Synthesis | Reaction with ketones to form enamines, which are versatile nucleophiles for alkylation and acylation reactions. chemistry-online.com | Stork enamine alkylation of cyclohexanone. chemistry-online.com | A fundamental method for C-C bond formation adjacent to a carbonyl group. |
| Skeletal Editing | Photo-promoted ring contraction of pyridines to generate highly functionalized pyrrolidine building blocks. nih.gov | Formation of 2-azabicyclo[3.1.0]hex-3-ene derivatives. nih.gov | Provides novel and rapid access to complex pyrrolidine skeletons from abundant starting materials. nih.gov |
Advanced Spectroscopic Characterization and Solid State Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 1-(3-Chlorobenzoyl)pyrrolidine is expected to show distinct signals corresponding to the protons of the pyrrolidine (B122466) ring and the 3-chlorobenzoyl group. The aromatic region would feature signals for the four protons on the substituted benzene (B151609) ring. Due to the electron-withdrawing nature of both the chlorine atom and the benzoyl group, these protons would appear in the downfield region, typically between 7.3 and 7.6 ppm. The splitting patterns (multiplicities) of these aromatic protons would be complex, appearing as multiplets due to their spin-spin coupling interactions.
The pyrrolidine ring protons would be observed further upfield. The two sets of methylene (B1212753) protons adjacent to the nitrogen atom (positions 2 and 5) are expected to be diastereotopic due to the rotational barrier around the amide C-N bond, leading to complex multiplets. These protons are deshielded by the adjacent nitrogen and the carbonyl group, likely resonating as two broad multiplets around 3.4-3.7 ppm. The remaining four protons of the pyrrolidine ring (positions 3 and 4) are less deshielded and would appear as a multiplet in the upfield region, typically around 1.8-2.1 ppm.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic C-H | 7.3 - 7.6 | Multiplet |
| Pyrrolidine CH₂ (α to N) | 3.4 - 3.7 | Multiplet |
The ¹³C NMR spectrum provides complementary information, revealing the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are anticipated, assuming free rotation allows for symmetry in the pyrrolidine ring.
The most downfield signal would correspond to the carbonyl carbon of the amide group, typically appearing around 168-172 ppm. The six aromatic carbons of the 3-chlorophenyl ring would resonate in the 125-140 ppm range. The carbon atom bonded to the chlorine (C-Cl) and the carbon atom bonded to the carbonyl group (C-C=O) would have distinct chemical shifts within this region. The remaining four aromatic C-H carbons would also show separate signals.
The pyrrolidine ring carbons would appear in the upfield region of the spectrum. The two carbons adjacent to the nitrogen atom (C2 and C5) are deshielded and would likely produce a signal around 45-50 ppm. The two β-carbons (C3 and C4) would be found further upfield, typically in the 24-27 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 168 - 172 |
| Aromatic C-Cl | ~134 |
| Aromatic C-C=O | ~138 |
| Aromatic C-H | 125 - 131 |
| Pyrrolidine C (α to N) | 45 - 50 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of molecular bonds and functional groups. ksu.edu.sa While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. ksu.edu.sa Together, they provide a comprehensive "fingerprint" of the molecule.
The vibrational spectrum of this compound is dominated by several key functional groups. A very strong and sharp absorption band is expected in the IR spectrum between 1630 and 1660 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide. This band is a key diagnostic feature.
Other significant vibrations include:
Aromatic C-H stretching: Weak to medium bands appearing above 3000 cm⁻¹.
Aliphatic C-H stretching: Medium to strong bands from the pyrrolidine ring, typically found in the 2850-2980 cm⁻¹ region. sid.ir
Aromatic C=C stretching: Medium to strong bands in the 1400-1600 cm⁻¹ region. These are often strong in the Raman spectrum.
C-N stretching: A medium intensity band for the tertiary amide linkage, expected around 1200-1300 cm⁻¹.
C-Cl stretching: A medium to strong band in the lower frequency region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (Pyrrolidine) | 2850 - 2980 | Strong |
| C=O Stretch | Amide | 1630 - 1660 | Very Strong |
| C=C Stretch | Aromatic | 1400 - 1600 | Medium-Strong |
| C-N Stretch | Amide | 1200 - 1300 | Medium |
This compound itself lacks hydrogen bond donors (such as O-H or N-H groups), as the pyrrolidine nitrogen is part of a tertiary amide. Therefore, intramolecular hydrogen bonding is not possible within the molecule.
However, the oxygen atom of the carbonyl group is a hydrogen bond acceptor. nih.gov This allows the molecule to participate in intermolecular hydrogen bonding with protic solvents (e.g., water, alcohols) or other hydrogen bond-donating molecules. In the solid state, weak intermolecular interactions, such as C-H···O interactions, may occur where a C-H bond from one molecule interacts with the carbonyl oxygen of a neighboring molecule, influencing the crystal packing. iucr.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. drawellanalytical.com A UV-Vis spectrophotometer measures the absorption of light, while a fluorescence spectrophotometer measures the emission of light from a substance that has absorbed light. drawellanalytical.com
For this compound, the primary chromophore is the 3-chlorobenzoyl system. The UV-Vis spectrum is expected to show absorptions corresponding to electronic transitions within the aromatic ring and the carbonyl group. Typically, two main absorption bands are expected:
A strong absorption band at a shorter wavelength (around 200-240 nm) attributed to the π → π* transition of the benzene ring.
A weaker absorption band at a longer wavelength (around 260-290 nm) resulting from the n → π* transition of the carbonyl group, which is often sensitive to solvent polarity.
The presence of the chlorine substituent and the pyrrolidine amide group may cause slight shifts (bathochromic or hypsochromic) in these absorption maxima compared to unsubstituted benzoyl compounds.
Fluorescence is the emission of light from an excited electronic singlet state. While the molecule contains a fluorophore (the aromatic system), many amides are not strongly fluorescent. The fluorescence properties, if any, would depend on factors like structural rigidity and the efficiency of intersystem crossing to the triplet state. Significant fluorescence is not inherently expected from this structure, though it may exhibit weak emission.
Electronic Transitions and Chromophore Analysis
The electronic absorption spectra of benzoylpyrrolidine derivatives are characterized by the presence of chromophoric groups, primarily the substituted benzoyl moiety. For instance, in a related compound, 1-(2-chlorobenzoyl)-5-oxo-N-(2-oxo-2H-chromen-6-yl)pyrrolidine-3-carboxamide, electronic transitions are observed around 320 nm, which are attributed to the coumarin (B35378) chromophore. vulcanchem.com The benzoyl group itself typically exhibits absorption bands in the UV region corresponding to π → π* and n → π* transitions. The presence of a chlorine atom on the benzene ring can influence the position and intensity of these absorption bands.
Investigation of Solvent-Dependent Spectroscopic Behavior
The spectroscopic behavior of pyrrolidine derivatives can be influenced by the solvent environment. While specific studies on the solvent-dependent spectroscopic behavior of this compound are not widely available, the polarity of related molecules, such as (R)-N2-(3-Chlorobenzyl)-N1-(4-chlorophenyl)-N2-(2-hydroxyethyl)pyrrolidine-1,2-dicarboxamide, is noted to be affected by its substituents, which in turn can influence its interactions with different solvents. ontosight.ai The synthesis of certain pyrrolidine derivatives has also been shown to be solvent-dependent. liverpool.ac.uk
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial tool for confirming the molecular weight and elucidating the fragmentation pathways of this compound and its analogs. The molecular weight of this compound is 209.67 g/mol . nih.gov
In electrospray ionization mass spectrometry (ESI-MS), related pyrrolidine compounds exhibit characteristic fragmentation patterns. rsc.org For example, compounds with pyrrolidine rings that have an unsubstituted N-H group tend to lose NH₃ during MS² fragmentation. nih.gov In cases of N-substituted pyrrolidines, such as those with an N-methyl group, the loss of CH₃NH₂ is observed. nih.gov The fragmentation of the molecular ion often involves the cleavage of the bond between the pyrrolidine ring and the adjacent group. nih.gov For instance, the mass spectrum of 1-(2-chloronicotinoyl)pyrrolidine-3-carboxylic acid shows a fragment ion corresponding to the loss of CO₂. vulcanchem.com The fragmentation of the radical cation formed during ionization can lead to a variety of fragment ions, with the most stable ions producing the most abundant peaks in the mass spectrum. uni-saarland.delibretexts.org
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides detailed insights into the three-dimensional structure of molecules in the solid state.
Determination of Molecular Geometry and Conformation (e.g., Pyrrolidine Ring Conformations like Half-Chair)
The conformation of the pyrrolidine ring is a key structural feature. In many related compounds, the five-membered pyrrolidine ring adopts either an envelope or a half-chair conformation. nih.govresearchgate.netnih.goviucr.orgiucr.org For example, in the structure of 1-(2-chlorobenzoyl)-2-phenylpyrrolidine-2-carboxamide, the pyrrolidine ring is in a half-chair conformation. nih.gov In other derivatives, such as 3′-(4-Chlorobenzoyl)-4′-(4-chlorophenyl)-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one, an envelope conformation is observed. nih.gov The specific conformation is influenced by the substituents on the ring and the crystal packing forces.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Detailed analysis of bond lengths, bond angles, and torsion angles from X-ray crystal structures provides a precise description of the molecular geometry. In a related thiourea (B124793) derivative, N'-(2-chlorobenzoyl)-N-(pyrrolidin-1-yl)thiourea, the C8-N2-C7-O3 torsion angle is 0.42 (4)°. iucr.org In the copper complex of bis[4-chloro-N-(pyrrolidine-1-carbothioyl)-benzamido], the C=O bond lengths are approximately 1.26-1.27 Å, and the C=S bond lengths are around 1.73 Å, indicating some degree of delocalization within the chelate ring. tubitak.gov.tr
| Parameter | Value | Reference |
|---|---|---|
| C=O Bond Length | ~1.26-1.27 Å | tubitak.gov.tr |
| C=S Bond Length | ~1.73 Å | tubitak.gov.tr |
| C8-N2-C7-O3 Torsion Angle | 0.42 (4)° | iucr.org |
Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonds, Non-Covalent Interactions)
The stability of the crystal lattice is determined by various intermolecular interactions. In the crystal structures of related pyrrolidine compounds, hydrogen bonds, including N-H···O and C-H···O, are frequently observed. nih.govresearchgate.net For instance, in 3′-(4-Chlorobenzoyl)-4′-(4-chlorophenyl)-1′-methylspiro[indoline-3,2′-pyrrolidin]-2-one, molecules are connected by N-H···O hydrogen bonds, forming centrosymmetric dimers. nih.gov C-H···O interactions also contribute to the stabilization of the crystal structure. nih.gov In other cases, π-π stacking interactions between aromatic rings are present. researchgate.net Computational studies on related molecules have also highlighted the presence of significant hydrogen bonding and other weak non-covalent interactions. researchgate.net
Regio- and Stereochemical Assignment of Pyrrolidine-Containing Systems
The definitive assignment of regiochemistry and stereochemistry in pyrrolidine-containing systems, such as this compound, is fundamental to understanding their structure-activity relationships. This elucidation relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, and single-crystal X-ray diffraction for unambiguous solid-state structural confirmation. nih.govresearchgate.net
The regiochemistry of N-acylpyrrolidines like this compound is typically straightforward, involving the formation of an amide bond between the pyrrolidine nitrogen and the carbonyl carbon of the benzoyl group. However, the stereochemistry can be complex, particularly in substituted pyrrolidine rings or when chiral centers are present. The planarity of the amide bond (N-C=O) due to electron delocalization results in restricted rotation, which can lead to the existence of rotational isomers (rotamers) observable by dynamic NMR studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the solution-state conformation and relative stereochemistry of pyrrolidine derivatives. rsc.org
¹H NMR: Proton NMR provides crucial information through chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) correlations. The chemical shifts of the protons on the pyrrolidine ring, especially those adjacent to the nitrogen (α-protons), are significantly influenced by the electronic and steric effects of the N-acyl group. In complex systems, the coupling constants between vicinal protons can help determine dihedral angles via the Karplus equation, offering insights into the ring's pucker and substituent orientation. conicet.gov.ar
¹³C NMR: The chemical shifts of the pyrrolidine ring carbons are diagnostic for distinguishing between different isomers. unipi.it For instance, in epimeric compounds, the carbon atoms adjacent to the nitrogen often exhibit noticeable differences in their chemical shifts, with shielding or deshielding effects dependent on the substituent's orientation. unipi.it
2D NMR Techniques: For complex pyrrolidine systems with multiple stereocenters, two-dimensional NMR experiments are indispensable.
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling correlations, helping to trace the connectivity of protons within the pyrrolidine ring. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for establishing connectivity across quaternary carbons and the N-acyl group. rsc.org
NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most critical experiment for stereochemical assignment. NOESY detects through-space proximity between protons. The presence or absence of cross-peaks between specific protons on the pyrrolidine ring and its substituents can definitively establish their relative stereochemistry (cis/trans disposition). conicet.gov.ar For example, a strong NOE between a substituent's proton and a ring proton confirms they are on the same face of the ring. conicet.gov.ar
Illustrative NMR Data for N-Benzoylpyrrolidine Systems
While specific high-resolution spectral data for this compound is not widely published, the following table provides typical chemical shift ranges observed for related N-benzoylpyrrolidine structures.
| Atom | Typical ¹H NMR δ (ppm) | Typical ¹³C NMR δ (ppm) | Notes |
| Pyrrolidine H-2, H-5 | 3.4 - 3.8 | 46 - 50 | Protons and carbons alpha to the nitrogen. Often appear as two distinct signals due to restricted amide bond rotation. |
| Pyrrolidine H-3, H-4 | 1.8 - 2.2 | 23 - 27 | Protons and carbons beta to the nitrogen. |
| Carbonyl Carbon | N/A | 168 - 172 | The amide carbonyl carbon is a key indicator in the ¹³C spectrum. |
| Aromatic Protons | 7.2 - 7.8 | 125 - 140 | The substitution pattern on the benzoyl ring dictates the splitting pattern and chemical shifts. |
Solid-State Structural Elucidation by X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the molecular structure in the solid state. nih.gov It yields precise information on bond lengths, bond angles, and torsion angles, which together define the absolute conformation and configuration of the molecule. researchgate.net
For pyrrolidine-containing compounds, X-ray analysis confirms:
Ring Conformation: The five-membered pyrrolidine ring is not planar and typically adopts an "envelope" or "twist" conformation. iucr.org X-ray data can identify which atom is out of the plane.
Stereochemistry: It provides an absolute structural proof of the relative and, if a suitable reference is present, absolute stereochemistry of all chiral centers. nih.gov
Amide Bond Geometry: The planarity of the N-C=O group and the orientation of the benzoyl ring relative to the pyrrolidine ring are precisely determined. nih.gov
Intermolecular Interactions: The crystal packing reveals intermolecular forces such as hydrogen bonds or other weak interactions that stabilize the crystal lattice. iucr.orgiucr.org
In several studies of N-benzoylpyrrolidine and related derivatives, X-ray crystallography has been used to corroborate the stereochemical assignments initially proposed by NMR spectroscopy. nih.govnih.gov
Illustrative X-ray Crystallographic Parameters
A crystallographic study of a compound like this compound would report the following key parameters.
| Parameter | Description | Typical Information Gained |
| Crystal System | e.g., Monoclinic, Orthorhombic | The basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/n, C2/c | The symmetry elements present within the unit cell. researchgate.net |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and angles of the fundamental repeating unit of the crystal. |
| Bond Lengths (Å) | e.g., C=O, C-N, C-Cl | Confirms covalent bonding and can indicate bond order (e.g., partial double bond character of the C-N amide bond). |
| Bond Angles (°) | e.g., C-N-C, O=C-N | Defines the geometry around each atom. |
| Torsion Angles (°) | e.g., C-C-N-C | Describes the conformation of the pyrrolidine ring and the rotation around single bonds. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A typical DFT study of 1-(3-Chlorobenzoyl)pyrrolidine would involve the following analyses.
Molecular Dynamics (MD) Simulations and Conformational Searching
While DFT calculations typically model a molecule in a static, gas-phase environment at 0 K, MD simulations can model the behavior of the molecule over time at specific temperatures and in the presence of solvent. An MD simulation of this compound would provide insights into its conformational flexibility, such as the rotation around the C-N amide bond and the puckering dynamics of the pyrrolidine (B122466) ring. nih.gov This is crucial for understanding how the molecule behaves in a realistic solution-phase or biological environment and for exploring its full conformational landscape.
Without dedicated studies on this compound, the specific values for its optimized geometry, orbital energies, and other computational parameters remain undetermined. Future research is required to provide the detailed findings necessary for a complete theoretical profile of this compound.
Exploration of Conformational Landscapes and Flexibility
The conformational landscape of this compound is primarily defined by two key areas of flexibility: the puckering of the pyrrolidine ring and the rotation around the amide C-N bond.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as "envelope" (E) and "twist" (T) forms. nih.gov The motional restrictions of the ring allow it to act as a turn-inducer in larger molecules. nih.gov The presence of an N-acyl group, such as the 3-chlorobenzoyl group, significantly influences the conformational preference of the pyrrolidine ring, tending to drive substituents into axial or pseudo-axial positions to minimize steric strain. researchgate.net For N-acylpyrrolidines, the ring often adopts conformations described as ³T₄ or Eₙ, or exists as an equilibrium between two sets of conformations. researchgate.net
The second major conformational feature is the rotation around the C(O)-N bond of the amide group. Due to electron delocalization from the nitrogen lone pair to the carbonyl group, this bond possesses partial double-bond character, leading to a significant rotational barrier. researchgate.net This restricted rotation often results in the existence of distinct cis and trans isomers, although in N-benzoylpyrrolidine derivatives, the trans conformation (where the benzoyl group and the pyrrolidine ring are on opposite sides of the C-N bond) is generally favored. Dynamic NMR studies and theoretical calculations on N-benzoyl pyrrolidine and its derivatives have shown that the energy barrier for this rotation is typically in the range of 60-70 kJ/mol. researchgate.net A 4-chloro substituent on the benzoyl group has been noted to increase the barrier to rotation about the amide C-N bond. researchgate.net
Computational exploration of the potential energy surface (PES) through methods like relaxed scans of dihedral angles can map these conformational changes, identifying energy minima corresponding to stable conformers and the transition states that separate them.
Coupled MD and Time-Dependent DFT (TD-DFT) Studies for Spectroscopic Prediction
Predicting the spectroscopic properties of a flexible molecule like this compound requires accounting for its dynamic nature. A powerful approach for this is the coupling of Molecular Dynamics (MD) simulations with Time-Dependent Density Functional Theory (TD-DFT) calculations. researchgate.netnih.gov
MD simulations track the movement of atoms over time at a given temperature, providing a range of molecular geometries that are thermally accessible. nih.gov By extracting a representative set of snapshots from the MD trajectory, one can capture the conformational diversity of the molecule in a specific environment (e.g., in a solvent).
Subsequently, TD-DFT calculations are performed on each of these snapshots. mdpi.com TD-DFT is a quantum mechanical method adept at calculating the electronic excited states of molecules, which are fundamental to understanding UV-Vis absorption spectra. mdpi.commdpi.com The theory calculates the excitation energies (the energy required to promote an electron to a higher energy orbital) and the oscillator strengths (the probability of a given transition). uva.nl
By averaging the spectra calculated for each snapshot, a final theoretical spectrum is generated that incorporates the effects of molecular motion and conformational flexibility. This coupled MD/TD-DFT approach often yields UV-Vis spectra that are in excellent agreement with experimental measurements, providing a more realistic prediction than a calculation based on a single, static minimum-energy geometry. mdpi.com For benzamide (B126) derivatives, TD-DFT calculations have been successfully used to determine the nature and energies of the lower-lying excited states. uva.nl
Topological and Bonding Analyses
Reduced Density Gradient (RDG) for Non-Covalent Interactions
The Reduced Density Gradient (RDG) is a computational tool derived from electron density (ρ) and its gradient (∇ρ). It is exceptionally useful for identifying and visualizing non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion, which are crucial for understanding molecular packing in the solid state. researchgate.netresearchgate.net
An NCI analysis generates 3D isosurfaces where different colors represent different types of interactions:
Blue isosurfaces indicate strong, attractive interactions like hydrogen bonds.
Green isosurfaces denote weaker van der Waals interactions.
Red isosurfaces signify strong steric repulsion.
For this compound, an RDG analysis would likely reveal several key non-covalent interactions. These could include intramolecular C-H···O contacts between the pyrrolidine ring and the carbonyl oxygen, as well as intermolecular interactions in a crystal lattice, such as C-H···π interactions involving the chlorophenyl ring and potential Cl···Cl or Cl···π halogen bonding. rsc.orguomphysics.net The RDG plot provides a visual and intuitive map of these stabilizing and destabilizing forces within the molecular system. researchgate.net
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Bonding Regions
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis methods that provide insight into the nature of chemical bonding by mapping the spatial localization of electrons. ijasret.comresearchgate.net They are used to identify regions of molecular space that correspond to covalent bonds, lone pairs, and atomic cores. jussieu.frtandfonline.com
ELF is based on the principle of Pauli repulsion. High ELF values (approaching 1.0) indicate regions where electrons are highly localized, such as in covalent bonds or as lone pairs. jussieu.fr
LOL is based on the kinetic energy density and also highlights regions of high electron localization. Values significantly above 0.5 suggest areas where localized orbitals prevail. mdpi.com
For this compound, ELF and LOL analyses would distinctly visualize the covalent bonding framework. ijasret.com The C=O double bond, C-N amide bond, C-Cl bond, and the C-C and C-H bonds of the rings would appear as regions of high electron localization. Furthermore, these analyses would clearly demarcate the areas corresponding to the lone pairs on the oxygen, nitrogen, and chlorine atoms. ijasret.comresearchgate.net These methods provide a chemically intuitive picture of electron distribution, confirming the covalent character of bonds and the spatial arrangement of non-bonding electrons. mdpi.com
Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Transfer
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wave function into a localized Lewis-like structure of bonds and lone pairs. nih.gov It provides detailed information on the electronic structure, including hybridization, atomic charges, and intramolecular charge transfer (ICT) interactions.
A key feature of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated. nih.gov A larger E(2) value indicates a stronger interaction.
In this compound, significant ICT interactions are expected. The most prominent would likely be the delocalization of the lone pair electrons from the pyrrolidine nitrogen atom (nN) into the antibonding π* orbital of the adjacent carbonyl group (πC=O). This n → π interaction is characteristic of amides and is responsible for the partial double bond character of the C-N bond and its rotational barrier. science.gov Other notable interactions would include delocalization from the oxygen lone pairs and from the π-system of the chlorophenyl ring into various antibonding orbitals. NBO analysis quantifies these interactions, providing a deep understanding of the electronic delocalization that governs the molecule's structure and reactivity.
Table 1: Representative NBO Second-Order Perturbation Theory Analysis for Amide-like Interactions This table is illustrative and shows typical interactions and stabilization energies expected for a molecule like this compound based on general chemical principles.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C=O) | ~50-70 | Amide Resonance |
| LP (2) O | σ* (N-Ccarbonyl) | ~20-30 | Hyperconjugation |
| π (Caromatic-Caromatic) | π* (C=O) | ~5-15 | Aryl-Carbonyl Conjugation |
| σ (Cpyrrolidine-H) | σ* (N-Cpyrrolidine) | ~2-5 | Hyperconjugation |
Thermodynamic Properties Calculation (e.g., Entropy, Heat Capacity, Zero Vibrational Energy)
Quantum chemical calculations, specifically Density Functional Theory (DFT), can be used to predict the thermodynamic properties of a molecule in the gas phase. These calculations typically start with a geometry optimization followed by a vibrational frequency analysis at the same level of theory. globalresearchonline.net
From the calculated vibrational frequencies, several key thermodynamic quantities can be derived using principles of statistical mechanics:
Zero-Point Vibrational Energy (ZPVE): Even at absolute zero (0 K), molecules are not completely at rest but possess a minimum amount of vibrational energy. The ZPVE is the sum of the ground-state energies of all vibrational modes. It is a crucial correction to the raw electronic energy obtained from DFT calculations. mdpi.com
Thermal Corrections: To obtain thermodynamic properties at a standard temperature like 298.15 K, thermal corrections to the energy are calculated. These account for the population of vibrational, rotational, and translational energy levels at that temperature.
Heat Capacity (Cv): This property measures the amount of heat required to raise the temperature of the substance. It is calculated from the vibrational, rotational, and translational contributions.
Entropy (S): Entropy is a measure of the molecular disorder or the number of accessible microstates. It is also calculated by summing the translational, rotational, and vibrational contributions.
These calculated properties are vital for predicting the thermodynamics of reactions involving the molecule, such as its formation or isomerization. globalresearchonline.netkpfu.ru
Table 2: Illustrative Calculated Thermodynamic Properties for a Molecule of Similar Size to this compound These values are representative and intended to illustrate the output of a typical DFT frequency calculation.
| Property | Value | Units |
|---|---|---|
| Zero-Point Vibrational Energy (ZPVE) | ~130-140 | kcal/mol |
| Total Entropy (S) | ~100-115 | cal/mol·K |
| Constant Volume Heat Capacity (Cv) | ~45-55 | cal/mol·K |
| Enthalpy (H) (Thermal Correction) | ~15-20 | kcal/mol |
Global Reactivity Descriptors
In the field of computational chemistry, global reactivity descriptors are crucial theoretical tools used to predict the chemical reactivity and stability of a molecule as a whole. These descriptors are derived from the conceptual framework of Density Functional Theory (DFT). They provide valuable insights into the electronic structure and potential behavior of a compound in chemical reactions.
The calculation of these descriptors relies on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) is associated with its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A larger gap generally implies higher stability and lower chemical reactivity.
The primary global reactivity descriptors include:
Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive. It is calculated as η = (ELUMO - EHOMO) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as ω = μ² / (2η).
These descriptors are instrumental in rationalizing and predicting the outcomes of chemical reactions, guiding the synthesis of new compounds, and understanding their potential interactions in biological systems.
Table of Global Reactivity Descriptors
| Descriptor | Symbol | Formula | Description |
| Ionization Potential | I | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity | A | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity | χ | χ = -μ | Ability to attract electrons. |
| Chemical Potential | μ | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |
| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |
| Chemical Softness | S | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index | ω | ω = μ² / (2η) | Propensity to accept electrons. |
Reaction Kinetics and Mechanistic Studies
Investigation of Hydrolysis Kinetics of Benzoyl Pyrrolidine (B122466) Amides (e.g., Base-catalyzed hydrolysis)
The hydrolysis of N-benzoyl pyrrolidine amides, particularly under basic conditions, has been systematically investigated to understand the stability and reactivity of the amide bond. The hydrolysis of these amides is often challenging, requiring forcing conditions. researchgate.net
In a comparative kinetic study, the base-catalyzed hydrolysis of N-benzoyl pyrrolidine was examined alongside other planar and non-planar amides. mdpi.com For these kinetic experiments, a standard set of conditions was established: a mixed solvent system (e.g., 1,4-dioxane-d8 (B96032) and D2O), a significant excess of base relative to the amide, and elevated temperatures (e.g., 70 °C) to ensure the reaction proceeds at a measurable rate. mdpi.com These conditions typically result in first-order kinetics with respect to the amide concentration. mdpi.com
The hydrolysis of N-benzoyl pyrrolidine was found to be significantly slower compared to more strained or non-planar bicyclic amides. mdpi.com For instance, monitoring the reaction at 70°C showed complete conversion to benzoic acid after 48 hours, whereas at 50°C, the starting material was still present. mdpi.com
Table 1: Conditions for Alkaline Hydrolysis of Amide Compounds mdpi.com
| Parameter | Value |
| Co-solvent | 1,4-dioxane-d8 or methanol-d4 |
| Aqueous Phase | D2O |
| Solvent Ratio | 250 µL co-solvent : 250 µL D2O |
| Base | Not specified, 10 equivalents |
| Temperature | 70 °C |
| Kinetics | First-order with respect to amide |
Mechanistic Pathways of Pyrrolidine Ring Formation and Derivatization
The synthesis and modification of the pyrrolidine ring can proceed through several distinct mechanistic routes, each involving unique intermediates and transition states.
A key mechanistic pathway in the reactions of certain pyrrolidine derivatives involves intramolecular cyclization. A notable example is the reaction of 1-(3-chloropropyl)pyrrolidine (B1588886), where the formation of a strained, four-membered ring intermediate is crucial. acs.orgacs.org Kinetic and mechanistic studies on the alkylation of a phenol (B47542) with 1-(3-chloropropyl)pyrrolidine in 1-methyl-2-pyrrolidinone (B7775990) (NMP) established that the reaction does not proceed by direct substitution. acs.orgnih.gov Instead, the active alkylating agent is the highly reactive azetidinium ion, 4-azoniaspiro[3.4]octane. acs.orgacs.org
This intermediate is formed through a slow, rate-limiting intramolecular cyclization of the parent chloropyrrolidine. acs.orgnih.gov The existence and competence of the azetidinium ion as the true intermediate were confirmed by its isolation as a tetraphenylborate (B1193919) salt and by demonstrating its rapid reaction with the phenol nucleophile to yield the final product. acs.orgnih.govresearchgate.net This pathway highlights a case where an initial slow cyclization generates a highly electrophilic species that drives the subsequent, faster intermolecular reaction. acs.org
The 1,3-dipolar cycloaddition is a powerful, concerted reaction for constructing five-membered heterocyclic rings like pyrrolidine. numberanalytics.comnumberanalytics.com This pericyclic reaction involves the [3+2] cycloaddition of a 1,3-dipole (such as an azomethine ylide) and a dipolarophile (typically an alkene or alkyne). numberanalytics.combeilstein-journals.org
The mechanism is understood through frontier molecular orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other facilitates the reaction. numberanalytics.com Azomethine ylides, often generated in situ from the condensation of α-amino acids or amines with aldehydes, are common 1,3-dipoles used for pyrrolidine synthesis. beilstein-journals.orgaip.org The reaction of an azomethine ylide with an alkene proceeds stereospecifically, meaning the stereochemistry of the alkene is preserved in the final pyrrolidine ring. frontiersin.org The regioselectivity is governed by both electronic and steric factors. numberanalytics.com
For example, the three-component reaction of isatin (B1672199) derivatives, L-phenylalanine, and (E)-2-oxoindolino-3-ylidene acetophenones in an ionic liquid generates azomethine ylides in situ, which then react to form complex dispirooxindolo-pyrrolidines. mdpi.com In one such synthesis, a derivative containing a 4-chlorobenzoyl group was successfully prepared. mdpi.com The stereochemistry of the product, often a cis-fusion between rings, is explained by an endo approach in the transition state. frontiersin.orgmdpi.com
Pyrrolidine, as a secondary amine, can act as a nucleophile in various substitution reactions. Kinetic studies of these reactions provide insight into the mechanisms of bond formation. In aromatic nucleophilic substitution (SNAr), pyrrolidine attacks electron-deficient aromatic rings. The reaction of 3-fluoro-N-methylphthalimide with pyrrolidine in aprotic solvents follows the typical bimolecular addition-elimination mechanism. acs.org
The kinetics of the substitution of a pyrrolidine ligand in dibutyldichloro-bis(pyrrolidine)tin(IV) by chloride ions have been investigated. niscpr.res.in The study showed a stepwise replacement of the pyrrolidine ligands, with the reaction following first-order kinetics. Two distinct rate constants, k1 and k2, were calculated from the kinetic plots, corresponding to the sequential displacement of the two pyrrolidine molecules. niscpr.res.in The proposed mechanism involves an initial dissociation of a pyrrolidine ligand, followed by the attack of a chloride ion. niscpr.res.in
Table 2: Specific Rate Constants for Stepwise Pyrrolidine Substitution niscpr.res.in
| Reactant Ratio (Complex:Nucleophile) | Nucleophile | k1 | k2 |
| 1:1 | C6H5COCl | 2.3 | 5.0 |
| 1:2 | C6H5COCl | 2.3 | 4.9 |
| 1:large excess | C6H5COCl | 2.5 | 5.0 |
| 1:1 | CH3COCl | 1.4 | 3.9 |
| 1:2 | CH3COCl | 1.3 | 3.8 |
| 1:large excess | CH3COCl | 1.4 | 3.9 |
Note: Rate constants are not given with units in the source material.
Influence of Substituents on Reaction Rates and Selectivity
Substituents on the benzoyl ring of compounds like 1-(3-Chlorobenzoyl)pyrrolidine have a profound impact on reaction kinetics and selectivity by altering the electronic properties of the molecule.
In the photoredox-catalyzed C–N bond cleavage of N-aroyl pyrrolidines, the nature of the substituent on the aroyl ring is critical. acs.org A study demonstrated that pyrrolidines with electron-rich (e.g., 4-methoxybenzoyl) or electronically neutral aroyl groups react efficiently. acs.orgnih.gov The presence of a chloro-substituent, as in this compound, also allows the reaction to proceed effectively. acs.org However, strongly electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN) significantly decrease the reaction rate or inhibit the reaction entirely. acs.orgnih.gov Cyclic voltammetry experiments confirmed that coordination of a Lewis acid to the amide carbonyl facilitates single-electron transfer, and electron-withdrawing groups on the benzoyl ring hinder this key reduction step. nih.gov
Similarly, in glycosylation reactions, the electronic nature of para-substituents on a 2-O-benzoyl group of a glucosyl donor directly influences the reaction rate. acs.org A linear free-energy relationship was established, correlating Hammett σp constants with reactivity. acs.org Electron-donating groups (e.g., pyrrolidino) were found to accelerate the glycosylation, while electron-withdrawing groups (e.g., cyano) decreased the rate, underscoring the influence of a participating neighboring group. acs.orgresearchgate.net
In hydrolysis reactions of 1-(X-substituted-benzoyl)-4-aminopyridinium ions, Hammett plots of the rate constants (k) versus the substituent constant (σ) were constructed. nih.gov These plots were nonlinear, bending downwards for strong electron-donating substituents. This was not attributed to a change in the rate-determining step, but rather to the ground-state stabilization of the reactant through resonance interaction between the electron-donating substituent and the carbonyl group. nih.gov This stabilization makes the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack. The reaction was concluded to proceed via a stepwise mechanism where leaving group departure occurs after the rate-determining formation of the tetrahedral intermediate. nih.gov
Chemical Applications and Structure Activity Relationship Sar Studies
Role in Organocatalysis
The pyrrolidine (B122466) scaffold is a cornerstone in the field of organocatalysis, primarily due to the nucleophilic nature of its secondary amine. nih.gov However, the introduction of an N-benzoyl group, as seen in 1-(3-Chlorobenzoyl)pyrrolidine, significantly modulates its catalytic properties. Organocatalytic reactions often proceed via the formation of enamine or iminium ion intermediates through the nucleophilic attack of the catalyst on a carbonyl compound. thieme-connect.com Therefore, understanding the basicity and nucleophilicity of the catalyst is crucial for optimizing these transformations. thieme-connect.com
The basicity and nucleophilicity of pyrrolidine-based organocatalysts are fundamental parameters that dictate their reactivity. nih.gov Basicity, often expressed as the pKₐH of the conjugate acid, and nucleophilicity, quantified by the Mayr nucleophilicity parameter (N), are not always directly correlated. thieme-connect.comnih.gov
Research on a range of pyrrolidine derivatives has shown that their Brønsted basicities (pKₐH) in acetonitrile (B52724) typically fall within the range of 16 to 20. nih.govresearchgate.net However, the presence of an electron-withdrawing acyl group on the nitrogen atom, such as the 3-chlorobenzoyl group, drastically reduces the electron density on the nitrogen. This diminishes its ability to accept a proton, thereby significantly lowering its basicity compared to unsubstituted or N-alkyl-substituted pyrrolidines. nih.gov The nitrogen atom's lone pair is delocalized into the carbonyl system of the benzoyl group, which accounts for this reduced basicity. researchgate.net
Similarly, the nucleophilicity of the pyrrolidine nitrogen is attenuated by the N-benzoyl substituent. The Mayr nucleophilicity scale, derived from kinetic measurements, allows for a quantitative comparison of various nucleophiles. nih.govbeilstein-journals.org While simple pyrrolidines are potent nucleophiles, N-aroyl derivatives like this compound are expected to have substantially lower N values. This is because the factors that decrease basicity—namely, the delocalization of the nitrogen lone pair—also reduce its ability to act as a nucleophile in reactions. researchgate.net Studies have shown that nucleophilic reactivities of such organocatalysts correlate poorly with their Brønsted basicities, highlighting the need for kinetic studies to accurately assess their reactivity. nih.gov
| Compound Type | Typical pKₐH Range (in Acetonitrile) | Expected Nucleophilicity (N) | Key Structural Feature |
|---|---|---|---|
| 2-Substituted Pyrrolidines | 16 - 20 | High | Available nitrogen lone pair. nih.govresearchgate.net |
| 1-Benzoylpyrrolidine Derivatives | Significantly Lower than 16 | Low | Electron-withdrawing N-benzoyl group delocalizes the nitrogen lone pair. nih.govresearchgate.net |
| Imidazolidinones | 10 - 12 | Moderate | Used as a benchmark for less basic organocatalysts. nih.govresearchgate.net |
Kinetic studies are essential for elucidating the mechanisms of organocatalytic reactions and quantifying the reactivity of catalysts like pyrrolidine derivatives. lpnu.ua The rates of reactions between nucleophiles and electrophiles can often be predicted using the linear free-energy relationship: log k(20 °C) = sₙ(N + E) , where N is the nucleophilicity parameter, sₙ is the nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reaction partner. nih.govbeilstein-journals.org
For pyrrolidine-catalyzed reactions, kinetic analyses of their reactions with standard electrophiles, such as benzhydrylium ions, have been used to determine their N and sₙ values. nih.gov Most of these reactions follow second-order kinetics, being first order in both the amine and the electrophile. nih.govresearchgate.net However, for some sterically hindered pyrrolidines or when the initial nucleophilic attack is reversible, the kinetics can become more complex, sometimes requiring additives to facilitate subsequent steps like deprotonation. thieme-connect.comnih.gov
In the context of this compound, its reduced nucleophilicity would result in significantly slower reaction rates compared to unsubstituted pyrrolidines under identical conditions. Kinetic profiling would be necessary to determine its specific N and sₙ parameters, allowing for its placement on the comprehensive nucleophilicity scale and predicting its utility in specific organocatalytic transformations. researchgate.netrsc.org
Structure-Activity Relationship in Molecular Interactions
Structure-activity relationship (SAR) studies of this compound and related compounds are crucial for designing molecules with specific biological activities, such as enzyme inhibitors or receptor antagonists. researchgate.net These studies systematically investigate how modifications to the chemical structure affect its interactions with a biological target.
The molecular structure of this compound can be dissected into two key components: the pyrrolidine ring and the 3-chlorobenzoyl moiety, both of which are critical for molecular recognition. escholarship.org
The Pyrrolidine Moiety : This five-membered saturated ring serves as a versatile, three-dimensional scaffold. researchgate.net Its non-planar, puckered conformation allows for precise spatial positioning of substituents, which is vital for fitting into specific binding pockets of proteins. nih.gov The pyrrolidine ring itself can engage in van der Waals and hydrophobic interactions. Its stereochemistry is a key feature; different stereoisomers can exhibit vastly different biological profiles due to specific binding modes with chiral protein targets. researchgate.net
The 3-Chlorobenzoyl Moiety : This group significantly influences the electronic and hydrophobic character of the molecule. The benzoyl portion can establish lipophilic interactions within binding sites. mdpi.com The carbonyl group is a key hydrogen bond acceptor. researchgate.net The chlorine atom at the meta-position acts as an electron-withdrawing group and contributes to hydrophobic interactions, often fitting into specific pockets in a receptor. The importance of a 4-chlorobenzyl substituent, for instance, has been established for high-affinity in some receptor antagonist series. acs.org The substitution pattern on the benzoyl ring is a common point of modification in SAR studies to optimize binding affinity and selectivity.
The binding of a ligand like this compound to a biological target is governed by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. nih.gov
Hydrogen Bonding : Hydrogen bonds are crucial for determining the specificity and orientation of a ligand within a binding site. researchgate.netresearchgate.net In this compound, the carbonyl oxygen of the benzoyl group is the primary hydrogen bond acceptor. This interaction can anchor the molecule in a specific conformation, facilitating optimal interactions of other parts of the molecule with the target. nih.gov
The dynamic nature of this compound's structure plays a critical role in its interaction with binding partners. Two main conformational aspects are at play: rotation around the amide bond and the puckering of the pyrrolidine ring.
Amide Bond Rotation : The N-CO amide bond has partial double-bond character due to electron delocalization. researchgate.net This restricts rotation, leading to the existence of E and Z diastereomers (rotamers). The energy barrier for this rotation is typically in the range of 15-23 kcal/mol. researchgate.net The equilibrium between these rotamers is influenced by steric and electronic factors of the substituents on both the nitrogen and the carbonyl carbon. researchgate.netresearchgate.net For N-benzoyl pyrrolidines, substituents on the benzoyl ring (like the 4-chloro or 4-methoxy group) have been shown to alter the rotational barrier, which can affect which conformation is presented for molecular recognition. researchgate.net
Pyrrolidine Ring Puckering : The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes known as pseudorotation. It typically adopts "envelope" or "twist" conformations. nih.govresearchgate.net The specific puckering of the ring is influenced by its substituents. This conformational flexibility allows the ring to adapt its shape to fit snugly into a binding site, but it can also be "locked" into a preferred conformation by appropriate substitution, which is a common strategy in drug design. nih.gov
This interplay between rigidity (amide bond) and flexibility (ring puckering) defines the conformational landscape of the molecule and is a key determinant of its biological activity. nih.govresearchgate.net
Molecular Docking for Exploring Ligand-Protein Binding Modes (e.g., MDM2/p53 protein interaction, enzyme active sites, DNA binding)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target at the molecular level. While direct docking studies on this compound are not extensively published, research on analogous structures containing pyrrolidine and substituted benzoyl moieties provides significant insights into its potential binding modes with key biological targets like the MDM2/p53 protein complex, various enzyme active sites, and DNA.
MDM2/p53 Protein Interaction: The interaction between the p53 tumor suppressor protein and its negative regulator, Murine Double Minute 2 (MDM2), is a critical target in cancer therapy. mdpi.com Disrupting this interaction can reactivate p53, leading to apoptosis in cancer cells. mdpi.com Small molecules designed to inhibit the MDM2/p53 interaction often mimic the key p53 amino acids—Phe19, Trp23, and Leu26—that fit into hydrophobic pockets on the MDM2 surface. nih.gov
Molecular docking studies on related compounds reveal that the pyrrolidine ring can serve as a rigid scaffold to correctly orient other functional groups into these pockets. mdpi.comacs.org For instance, in spiro-oxindole pyrrolidine inhibitors, the pyrrolidine framework limits conformational mobility, which is advantageous for binding to MDM2. mdpi.com The benzoyl group of this compound, particularly the phenyl ring, could potentially occupy one of the hydrophobic pockets on MDM2, such as the Leu26 pocket, while the chlorine atom could form specific interactions, enhancing binding affinity. nih.gov Docking studies of other inhibitors have shown that halogenated phenyl rings can effectively mimic the key hydrophobic binding residues of p53. nih.gov
Enzyme Active Sites: The pyrrolidine scaffold is a common feature in inhibitors of various enzymes. Docking studies on pyrrolidine-based thiosemicarbazones as dihydrofolate reductase (DHFR) inhibitors have shown that the pyrrolidine ring contributes to the binding within the enzyme's active site. rsc.org Similarly, coumarin-pyrrolidine hybrids have been docked into the active site of acetylcholinesterase (AChE), a target for Alzheimer's disease, demonstrating key interactions with catalytic residues. nih.gov For this compound, the carbonyl group can act as a hydrogen bond acceptor, while the pyrrolidine and chlorobenzyl moieties can engage in hydrophobic and van der Waals interactions with amino acid residues within an enzyme's active site. rsc.org
DNA Binding: Certain small molecules can interact with DNA through intercalation, groove binding, or electrostatic interactions. Molecular docking is used to predict these binding modes. Studies on pyrrolidine-based metal complexes have demonstrated their ability to bind to DNA. nih.govnih.gov For a neutral organic molecule like this compound, binding is less likely to be driven by strong electrostatic forces. However, docking simulations could explore potential intercalation of the chlorobenzoyl group between DNA base pairs or binding within the minor or major grooves. Docking of similar palladium(II)-Schiff base complexes has shown that aromatic rings can intercalate with DNA, an interaction stabilized by hydrophobic forces and hydrogen bonds. mdpi.com
The following table summarizes findings from molecular docking studies on compounds containing pyrrolidine or related motifs, illustrating the potential interactions for this compound.
| Target | Ligand Class/Scaffold | Key Interactions Observed in Docking Studies | Potential Role of this compound Moieties | Citations |
| MDM2 Protein | Spiro-(oxindole-3,3′-pyrrolidine) | The rigid pyrrolidine scaffold provides a structural anchor. Oxindole mimics Trp23, forming H-bonds and hydrophobic interactions. | The pyrrolidine ring could act as a rigid scaffold. The chlorobenzoyl group could occupy a hydrophobic pocket (e.g., Leu26 pocket). | mdpi.comnih.gov |
| Dihydrofolate Reductase (DHFR) | 4-Pyrrolidine based thiosemicarbazones | Pyrrolidine ring and other substituents bind within the active site, interacting with key amino acids. | The carbonyl group could act as a hydrogen bond acceptor; the aromatic ring could form hydrophobic interactions. | rsc.org |
| Acetylcholinesterase (AChE) | Coumarin-piperidine/pyrrolidine hybrids | Ligands interact with crucial amino acids at the catalytic active site and peripheral anionic site (e.g., Trp86, Trp286). | The chlorobenzoyl group could engage in π-π stacking with aromatic residues like tryptophan in the active site. | nih.gov |
| DNA | Pyrrolidine-based Pt(II) and Pd(II) complexes | Intercalation of aromatic rings between DNA base pairs; hydrogen bonding with nucleotides. | The planar chlorobenzoyl group could potentially intercalate with DNA bases. | nih.govnih.govmdpi.com |
Influence of Halogenation (e.g., Chlorine Substitution) on Molecular Interactions and Physico-Chemical Properties
The substitution of a hydrogen atom with a halogen, such as chlorine, on a molecule like benzoylpyrrolidine significantly alters its physico-chemical properties and potential for molecular interactions. researchgate.netmdpi.com These modifications are critical in medicinal chemistry for optimizing a compound's binding affinity, selectivity, and pharmacokinetic profile.
Influence on Molecular Interactions: The chlorine atom on the benzoyl ring of this compound introduces several effects. Due to its electronegativity, chlorine acts as an electron-withdrawing group, creating a dipole moment in the C-Cl bond. pressbooks.pub This localized polarity can influence how the molecule interacts with its biological target.
A key interaction enabled by chlorine is the halogen bond . This is a non-covalent interaction where the electropositive region on the outer side of the halogen atom (the σ-hole) interacts favorably with a nucleophilic or electron-rich site, such as a carbonyl oxygen or a lone pair on a nitrogen or sulfur atom in an amino acid residue. mdpi.com Molecular dynamics studies on other chlorinated ligands have identified halogen bonds between a chlorine substituent and the carbonyl oxygen of specific residues (e.g., S4.57) in receptor binding pockets, contributing to ligand stabilization. mdpi.com
Furthermore, the presence of chlorine can enhance hydrophobic interactions. The replacement of a hydrogen atom with a larger, lipophilic chlorine atom can improve van der Waals contacts within a hydrophobic pocket of a protein. The position of the chlorine atom is also crucial; for example, a meta-chloro substitution, as in this compound, may optimize steric interactions within a binding site differently than a para- or ortho-substituted analogue.
Influence on Physico-Chemical Properties: The introduction of a chlorine atom modifies several key physico-chemical properties of the parent benzoylpyrrolidine molecule.
Lipophilicity: Halogenation generally increases a molecule's lipophilicity (fat-solubility), which is often measured by the partition coefficient, logP. Increased lipophilicity can affect properties such as membrane permeability, including passage across the blood-brain barrier, but can also lead to challenges in aqueous solubility.
Electronic Effects: The electron-withdrawing nature of chlorine can influence the reactivity of the aromatic ring and the adjacent carbonyl group. mdpi.com It can make the carbonyl carbon more electrophilic and can affect the pKa of nearby functional groups.
Metabolic Stability: The C-Cl bond is generally strong and resistant to metabolic cleavage. Introducing a halogen at a position susceptible to metabolic hydroxylation can block that metabolic pathway, thereby increasing the compound's half-life in the body.
The following table compares the properties of a non-halogenated parent structure with those influenced by chlorine substitution.
| Property | Benzoylpyrrolidine (Parent Compound) | This compound (Chlorinated Analogue) | Effect of Chlorine Substitution | Citations |
| Molecular Weight | Lower | Higher | Increases molecular mass. | N/A |
| Lipophilicity (logP) | Lower | Higher | Increases lipophilicity, potentially affecting solubility and membrane permeability. | |
| Key Interactions | Hydrogen bonding (carbonyl O), van der Waals, π-π stacking. | In addition to parent interactions, can form specific halogen bonds with electron-rich atoms (e.g., oxygen). | Introduces potential for directional halogen bonding, enhancing binding affinity and selectivity. | mdpi.com |
| Electronic Character | Benzoyl ring is moderately activated/deactivated. | Benzoyl ring is deactivated by the electron-withdrawing chlorine atom. | Alters the electron density of the aromatic ring, influencing reactivity and π-π interactions. | researchgate.netmdpi.com |
| Reactivity | Standard reactivity for an amide and aromatic ketone. | The C-Cl bond is stable but can participate in specific reactions; the carbonyl group is more electrophilic. | Can facilitate certain chemical transformations and stabilize intermediates like carbanions. | researchgate.netmdpi.com |
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Routes for 1-(3-Chlorobenzoyl)pyrrolidine and its Analogs
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant waste. Future research is increasingly focused on developing novel and sustainable synthetic methodologies that are more environmentally benign and efficient.
One promising area is the development of catalytic direct amidation , which avoids the pre-activation of the carboxylic acid, thereby improving atom economy. Research into novel catalysts, such as those based on boronic acids or nanoparticles, facilitates the direct coupling of carboxylic acids and amines under milder conditions. acs.org For instance, nanobiohybrid catalysts, which might immobilize an enzyme like Candida antarctica lipase (B570770) B on a magnetic support, offer a synergistic approach for one-pot cascade reactions in aqueous media, representing a significant step towards green synthesis. rsc.org
The principles of Green Chemistry are central to modern synthetic exploration. rsc.org This includes the use of greener solvents like water or ethanol, or even solvent-free reaction conditions, which have been shown to be effective for producing pyrrolidine (B122466) derivatives. mdpi.comrsc.org Ultrasound-assisted synthesis is another green technique that can accelerate one-pot, multi-component reactions for creating pyrrolidine hybrids, often leading to high yields in shorter timeframes. tandfonline.com Furthermore, electrochemical methods are emerging as a powerful tool for synthesis, enabling direct C-H amidation of N-alkoxycarbonyl pyrrolidines at room temperature without the need for chemical oxidants or metal catalysts. rsc.org
The development of one-pot multi-component reactions (MCRs) continues to be a major goal. tandfonline.com These reactions, where multiple starting materials react in a single vessel to form a complex product, are highly efficient. Strategies like the 1,3-dipolar cycloaddition of azomethine ylides are being refined for the synthesis of complex spirooxindole pyrrolidines, showcasing the potential for rapid assembly of diverse molecular scaffolds. rsc.org
| Synthetic Strategy | Key Features & Advantages | Relevant Analogs/Precursors |
| Catalytic Direct Amidation | Avoids stoichiometric activators; improves atom economy; milder conditions. | N-Aroylureas, N-Aryl-Phenylalanine Amides. rsc.orgnih.gov |
| Green Solvents/Conditions | Use of water, ethanol, or solvent-free reactions; reduced environmental impact. | Spirooxindole pyrrolidines, Fatty Acids. rsc.orgnih.gov |
| Electrochemical Synthesis | Catalyst- and oxidant-free; room temperature operation; high atom economy. | α-amidated N-aryloxycarbonyl pyrrolidines. rsc.org |
| One-Pot MCRs | High efficiency; reduced workup steps; rapid generation of complexity. | Substituted pyrroles, Spiro-pyrrolidine compounds. tandfonline.comresearchgate.net |
| Biocatalysis | Use of enzymes; high selectivity; aqueous media; sustainable. | p-aminophenol (from p-nitrophenyl esters). rsc.org |
Development of Advanced Computational Models for Predictive Chemistry and Material Science Applications
Computational chemistry has become an indispensable tool for accelerating research and development. For this compound and its analogs, advanced computational models offer the potential to predict chemical behavior, biological activity, and material properties before undertaking costly and time-consuming laboratory work.
Quantitative Structure-Activity Relationship (QSAR) studies are a key predictive tool. By analyzing a series of related compounds, QSAR models can identify the structural features essential for a specific biological activity. niscpr.res.in For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to create predictive models for designing novel inhibitors of various enzymes. nih.govhep.com.cn These models provide contour maps that visualize where steric, electrostatic, or hydrophobic features may enhance or diminish activity, guiding the design of more potent analogs.
Density Functional Theory (DFT) calculations are being used to gain deep insights into the electronic structure of molecules. nih.gov For compounds containing a chlorobenzoyl moiety, DFT can be used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. scispace.commdpi.com Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to predict reactive sites for electrophilic and nucleophilic attack, which is fundamental for understanding interaction mechanisms in both biological systems and material science. scispace.comresearchgate.net
Molecular dynamics (MD) simulations and molecular docking are used to visualize and analyze the interactions between a molecule and a biological target or within a supramolecular assembly. niscpr.res.innih.gov MD simulations can assess the stability of a compound within a protein's binding site over time, while binding free energy calculations (like MM-GBSA) provide a quantitative estimate of binding affinity. scispace.com These predictive tools are crucial for rational drug design and for understanding the assembly of advanced materials.
| Computational Method | Application for this compound & Analogs | Predicted Properties |
| QSAR | Predicting biological activity (e.g., enzyme inhibition). dntb.gov.uabenthamdirect.com | Potency (IC50), Therapeutic efficacy. |
| DFT | Analyzing electronic structure, stability, and reactivity. scispace.commdpi.com | HOMO/LUMO energies, MESP, Bond dissociation energy. |
| Molecular Docking | Simulating binding pose and interactions with a target protein. niscpr.res.in | Binding affinity, Interaction modes (e.g., H-bonds). |
| MD Simulations | Evaluating the stability of a ligand-protein complex over time. nih.govscispace.com | Conformational stability, Fluctuation analysis. |
Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research
The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical industry. unimib.it Integrating this chemistry with flow reactors and automation offers a paradigm shift in research efficiency, enabling rapid synthesis and screening of compound libraries.
Flow chemistry , where reactions are performed in a continuously flowing stream rather than in a batch flask, provides numerous advantages. nih.gov These include superior control over reaction parameters like temperature and pressure, enhanced safety due to the small reaction volumes, and improved scalability. unimib.itnih.gov For amide bond formation, flow chemistry allows for the use of high temperatures to accelerate reactions without the need for catalysts, or the safe in-situ generation and use of unstable intermediates like acyl azides, which are known to be effective for peptide coupling with minimal racemization. unimib.itrsc.org
The combination of flow systems with automated synthesis platforms enables the high-throughput generation of compound libraries. uclm.es Automated workflows can handle reagent dispensing, reaction, workup, and purification, allowing for the unattended synthesis of dozens or even hundreds of compounds. ijtra.comacs.org This is particularly valuable in early-stage drug discovery, where large numbers of analogs need to be synthesized and tested to identify promising leads. For a scaffold like this compound, automated flow synthesis could be used to rapidly explore a wide range of substitutions on both the pyrrolidine ring and the benzoyl moiety, creating extensive libraries for screening. ijtra.com
Furthermore, the use of solid-supported reagents or catalysts in packed-bed reactors within a flow system simplifies purification, as the excess reagents or byproducts are retained on the solid phase. ijtra.com This "catch-and-release" strategy leads to cleaner product streams and reduces the downstream processing effort, further accelerating the research cycle.
Interdisciplinary Research in Supramolecular Chemistry and Advanced Material Design
The specific structural features of this compound make it an intriguing building block for the field of supramolecular chemistry and the design of advanced materials. This interdisciplinary research focuses on controlling the assembly of molecules through non-covalent interactions.
The key feature of the molecule in this context is the chlorine atom on the benzoyl ring. This halogen atom can act as a halogen bond (XB) donor . acs.org A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgnih.gov This interaction is comparable in strength to a hydrogen bond and is increasingly being used as a tool in crystal engineering and supramolecular synthesis. nih.govnih.gov
The this compound molecule possesses both a halogen bond donor (the chlorine atom) and a hydrogen bond acceptor (the carbonyl oxygen). This dual nature makes it a prime candidate for directing the self-assembly of molecules into well-defined, higher-order structures like chains, sheets, or three-dimensional networks. mdpi.comcore.ac.uk The interplay and competition between halogen bonds and hydrogen bonds can be harnessed to create complex and functional supramolecular architectures. beilstein-journals.org
This capability opens up possibilities for designing advanced materials with tailored properties. For example, by modifying the substituents, it may be possible to create liquid crystals, gels, or porous materials. The directionality of the halogen bond can be exploited to control the alignment of molecules, which is crucial for developing materials with specific optical or electronic properties. nih.gov Research in this area would involve synthesizing a series of analogs and studying their solid-state structures through X-ray crystallography to understand the rules governing their self-assembly, paving the way for the rational design of new functional materials based on the chlorobenzoylpyrrolidine scaffold.
Q & A
Q. What experimental approaches validate the crystallinity of this compound salts?
- Methodological Answer :
- X-ray Diffraction (XRD) : Compare experimental unit cell parameters with Cambridge Structural Database entries for similar compounds.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation, which may explain discrepancies in melting points reported in literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
